2-chloro-N'-(pyridin-2-yl)acetohydrazide
Description
Contextualization of Hydrazide Scaffolds in Modern Chemical Research
Hydrazide scaffolds, characterized by the -C(O)NHNH- functional group, are a cornerstone of contemporary chemical research. Their prevalence stems from their versatile reactivity, which allows them to serve as key building blocks in the synthesis of a wide array of heterocyclic compounds. The presence of multiple nitrogen and oxygen atoms provides several coordination sites, making them exceptional ligands in the formation of metal complexes. mdpi.comacs.org These metal complexes, in turn, exhibit a range of interesting magnetic, electronic, and catalytic properties. Furthermore, the hydrazide moiety is a common feature in many biologically active molecules, contributing to their therapeutic effects. The ability of hydrazides to form stable Schiff bases with aldehydes and ketones further expands their utility in synthetic chemistry. iucr.orgmdpi.comchemmethod.com
The Significance of Pyridine (B92270) Ring Systems in Synthetic and Coordination Chemistry
The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental component in both synthetic and coordination chemistry. Its nitrogen atom provides a basic site for protonation and a lone pair of electrons for coordination to metal ions, making it a ubiquitous ligand in coordination chemistry. researchgate.net The electronic properties of the pyridine ring can be readily tuned by the introduction of various substituents, which in turn influences the properties of the resulting metal complexes. In organic synthesis, the pyridine ring can act as a catalyst, a directing group, and a stable scaffold for the construction of more complex molecules. The combination of a pyridine ring with other functional groups, such as the acetohydrazide moiety, leads to multifunctional ligands with enhanced coordination capabilities and potential for diverse applications. nih.gov
Overview of Research Trajectories for 2-chloro-N'-(pyridin-2-yl)acetohydrazide
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the research trajectories for this compound can be inferred from the extensive studies on analogous structures. A primary research avenue for this molecule is its use as a precursor in the synthesis of more complex organic molecules, particularly heterocyclic compounds. The presence of the reactive chloroacetyl group and the nucleophilic hydrazide moiety allows for a variety of chemical transformations.
Another significant research trajectory is its application as a ligand in coordination chemistry. The combination of the pyridine nitrogen, the amide group, and the terminal amino group of the hydrazide creates a multidentate ligand capable of forming stable complexes with a wide range of transition metal ions. The resulting metal complexes are expected to be investigated for their catalytic activity, magnetic properties, and potential as functional materials.
Scope and Academic Relevance of the Research on this compound
The academic relevance of research into this compound lies in its potential to contribute to several key areas of chemistry. The synthesis and characterization of this compound and its derivatives would provide valuable data for understanding structure-property relationships in pyridine-based hydrazides. The exploration of its coordination chemistry would expand the library of known metal complexes and could lead to the discovery of new catalysts or materials with novel properties.
Furthermore, given the biological activity often associated with hydrazide-containing compounds, investigations into the potential medicinal applications of this compound and its derivatives could be a fruitful area of research. The findings from such studies would be of interest to a broad academic audience, from synthetic organic chemists and inorganic chemists to medicinal and materials scientists.
Chemical Properties and Synthesis
The compound this compound has a molecular formula of C₇H₈ClN₃O and a molecular weight of approximately 185.61 g/mol . cymitquimica.com While detailed experimental data on its physical properties are scarce, its structure suggests it would be a solid at room temperature, with some degree of solubility in polar organic solvents.
A plausible synthetic route to this compound can be proposed based on established chemical reactions. The synthesis would likely begin with the acylation of 2-aminopyridine (B139424) with chloroacetyl chloride to form the intermediate 2-chloro-N-(pyridin-2-yl)acetamide. chemicalbook.com This intermediate, with a molecular weight of 170.6 g/mol , has a reported melting point of 110 °C. chemicalbook.com The subsequent reaction of this chloroacetamide derivative with hydrazine (B178648) hydrate (B1144303) would yield the final product, this compound. This step involves the nucleophilic substitution of the chlorine atom by the hydrazine.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₈ClN₃O | cymitquimica.com |
| Molecular Weight | 185.61 g/mol | cymitquimica.com |
Spectroscopic Characterization
In the Infrared (IR) spectrum , characteristic absorption bands would be expected for the N-H stretching vibrations of the hydrazide and amide groups, typically in the region of 3200-3400 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the amide group would likely appear around 1670-1690 cm⁻¹. The C-Cl stretching vibration would be observed at lower wavenumbers, typically in the 600-800 cm⁻¹ region.
The ¹H Nuclear Magnetic Resonance (NMR) spectrum would provide valuable structural information. The protons of the pyridine ring would appear as a set of multiplets in the aromatic region (δ 7.0-8.5 ppm). The methylene (B1212753) protons of the chloroacetyl group would likely be observed as a singlet at around δ 4.0-4.5 ppm. The N-H protons of the hydrazide and amide groups would appear as exchangeable signals at varying chemical shifts depending on the solvent and concentration.
The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the amide would be found in the downfield region (δ 165-175 ppm). The carbons of the pyridine ring would appear in the aromatic region (δ 110-150 ppm), and the methylene carbon attached to the chlorine atom would be observed around δ 40-50 ppm.
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Peaks |
|---|---|
| IR (cm⁻¹) | 3200-3400 (N-H), 1670-1690 (C=O), 600-800 (C-Cl) |
| ¹H NMR (ppm) | 7.0-8.5 (m, Py-H), 4.0-4.5 (s, CH₂), variable (br s, NH) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N'-pyridin-2-ylacetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c8-5-7(12)11-10-6-3-1-2-4-9-6/h1-4H,5H2,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVWXZQWYUOAFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871217-48-0 | |
| Record name | 2-chloro-N'-(pyridin-2-yl)acetohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Chloro N Pyridin 2 Yl Acetohydrazide and Its Derivatives
Established Synthetic Pathways to 2-chloro-N'-(pyridin-2-yl)acetohydrazide
While direct literature detailing a specific, optimized synthesis for this compound is not extensively documented, its synthesis can be reliably inferred from established chemical principles and analogous reactions. The most logical and direct pathway involves the acylation of 2-hydrazinopyridine (B147025) with chloroacetyl chloride. This method is a variation of the Schotten-Baumann reaction conditions, commonly employed for the synthesis of amides and hydrazides. researchgate.netijpsr.info
The synthesis is a two-step process, starting with the preparation of the key intermediate, 2-hydrazinopyridine.
Step 1: Synthesis of 2-Hydrazinopyridine The precursor, 2-hydrazinopyridine, is typically synthesized from 2-chloropyridine (B119429) by nucleophilic substitution with hydrazine (B178648) hydrate (B1144303). chemicalbook.comgoogle.com The reaction involves heating 2-chloropyridine with an excess of hydrazine hydrate. chemicalbook.com
Step 2: Synthesis of this compound The target compound is then synthesized by reacting 2-hydrazinopyridine with chloroacetyl chloride. nih.goverciyes.edu.tr The more nucleophilic terminal amino group (-NH2) of 2-hydrazinopyridine attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
The core reaction for the formation of this compound from 2-hydrazinopyridine and chloroacetyl chloride is a nucleophilic acyl substitution.
Mechanism:
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of the 2-hydrazinopyridine molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.
Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate. In this intermediate, the carbonyl oxygen atom bears a negative charge, and the attacking nitrogen atom acquires a formal positive charge.
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the elimination of the chloride ion, which is a good leaving group.
Deprotonation: The protonated hydrazide intermediate is then deprotonated, typically by a base present in the reaction mixture (such as a tertiary amine or excess hydrazine), to yield the final product, this compound, and a hydrochloride salt byproduct. sciencemadness.org
The primary intermediate in this reaction is the tetrahedral species formed during the nucleophilic attack. Due to its transient nature, it is typically not isolated but its existence is fundamental to the mechanism of all nucleophilic acyl substitutions. The final product can be characterized using standard spectroscopic techniques such as IR, NMR, and mass spectrometry. For instance, the IR spectrum would show characteristic absorption bands for the N-H and C=O groups. nih.gov
Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions. Key parameters to consider include the solvent, temperature, and the use of an acid scavenger.
Solvent: Aprotic solvents such as acetonitrile, benzene, or dichloromethane (B109758) are often used for this type of acylation to avoid side reactions with the highly reactive chloroacetyl chloride. researchgate.neterciyes.edu.tr
Temperature: The reaction is typically carried out at low temperatures (e.g., 0°C) initially during the addition of the acyl chloride to control the exothermic nature of the reaction, and then may be stirred at room temperature for several hours to ensure completion. erciyes.edu.tr
Acid Scavenger: The reaction produces hydrochloric acid (HCl) as a byproduct. sciencemadness.org To prevent the protonation of the nucleophilic hydrazine starting material, a base such as triethylamine (B128534) or pyridine (B92270) is commonly added to the reaction mixture to neutralize the HCl. nih.gov
Stoichiometry: Using a slight excess of the acylating agent is common, but a large excess should be avoided to prevent potential di-acylation or other side reactions.
Below is a table summarizing plausible reaction conditions based on analogous syntheses.
Table 1: Plausible Reaction Conditions for the Synthesis of this compound
| Parameter | Condition | Rationale |
| Reactants | 2-Hydrazinopyridine, Chloroacetyl Chloride | Key building blocks for the target molecule. |
| Solvent | Acetonitrile or Dichloromethane | Aprotic solvent prevents reaction with the acyl chloride. erciyes.edu.tr |
| Base | Triethylamine or Pyridine | Acts as an acid scavenger for the HCl byproduct. nih.gov |
| Temperature | 0°C to Room Temperature | Controls the initial exothermicity and allows the reaction to proceed to completion. erciyes.edu.tr |
| Reaction Time | 2-6 hours | Typical duration for similar acylation reactions. |
| Work-up | Filtration of hydrochloride salt, washing with water, and recrystallization. | Standard procedure to isolate and purify the product. |
Functionalization and Derivatization Strategies for this compound
The structure of this compound provides several sites for further chemical modification, making it a valuable scaffold for combinatorial chemistry and the synthesis of more complex derivatives.
The chloroacetyl group is a highly reactive electrophilic site. The chlorine atom is a good leaving group and is readily displaced by a wide variety of nucleophiles in SN2 reactions. This reactivity is a cornerstone for building molecular complexity. researchgate.netnih.gov
Reaction with N-Nucleophiles: Amines, anilines, and other nitrogen-containing heterocycles can displace the chloride to form N-substituted glycine (B1666218) hydrazide derivatives. These reactions can also lead to intramolecular cyclization to form various heterocyclic systems like imidazoles. researchgate.net
Reaction with S-Nucleophiles: Thiols and thiophenols react to form thioether derivatives. For example, reaction with thiourea (B124793) followed by cyclization can yield thiazole-containing compounds.
Reaction with O-Nucleophiles: Alcohols or phenols can react, typically under basic conditions, to form ether linkages, although this is less common than reactions with N or S nucleophiles.
Table 2: Representative Derivatizations of the Chloroacetyl Moiety
| Nucleophile | Reagent Example | Product Type |
| Nitrogen | Substituted Anilines | N-(Aryl)-glycine hydrazide derivatives |
| Sulfur | Thiourea | Thiazolidinone precursors |
| Nitrogen/Sulfur | 2-Mercaptobenzimidazole | Benzimidazole-thio-acetamide derivatives researchgate.net |
The hydrazide functional group itself is a versatile synthon. nih.gov It can undergo a variety of transformations, including condensation and cyclization reactions.
Formation of Hydrazones: The terminal -NH2 group of the hydrazide can react with aldehydes and ketones to form stable hydrazones (a type of Schiff base). chemicalbook.comresearchgate.net This is a widely used reaction for linking the hydrazide to other molecular fragments.
Further Acylation: The hydrazide can be acylated a second time, though this may require forcing conditions. This can occur at either the N' or N'' nitrogen, depending on the reaction conditions and the steric environment. rsc.org
Cyclization Reactions: Hydrazides are key precursors for the synthesis of various five-membered heterocycles. For instance, reaction with carbon disulfide can lead to oxadiazole-thiones, while reaction with phosgene (B1210022) or its equivalents can yield oxadiazolones. Intramolecular cyclization of N'-chloroacetyl hydrazides can also lead to the formation of oxadiazinones. asianpubs.org
Table 3: Representative Transformations of the Hydrazide Group
| Reagent | Product Type |
| Aldehydes/Ketones | Hydrazones chemicalbook.com |
| Carboxylic Acids/Acid Chlorides | Diacylhydrazines rsc.org |
| Phosgene Equivalents | 1,3,4-Oxadiazol-2-ones |
| Cyanogen Bromide | Amino-1,3,4-oxadiazoles |
The pyridine ring exhibits its own distinct reactivity, which is heavily influenced by the electron-withdrawing nature of the ring nitrogen atom. wikipedia.org
Electrophilic Aromatic Substitution (SEAr): Pyridine is generally unreactive towards electrophilic substitution compared to benzene. The reaction, when it occurs, requires harsh conditions (high temperature, strong acids) and typically directs incoming electrophiles to the 3-position. gcwgandhinagar.comuoanbar.edu.iq This is because attack at the 2- or 4-position would create an unstable intermediate with a positive charge on the electronegative nitrogen atom. youtube.com N-oxidation of the pyridine to a pyridine-N-oxide can activate the ring, making it more susceptible to electrophilic attack, particularly at the 4-position. gcwgandhinagar.com
Nucleophilic Aromatic Substitution (SNAr): In contrast, the pyridine ring is activated towards nucleophilic attack, especially at the 2- and 4-positions, which are electron-deficient. wikipedia.orguoanbar.edu.iq If a good leaving group (like a halogen) is present on the ring, it can be displaced by strong nucleophiles. The Chichibabin reaction, for example, involves the amination of pyridine at the 2-position using sodium amide. uoanbar.edu.iq
Therefore, derivatization of the pyridine ring in this compound would likely involve either forceful electrophilic substitution at the 3- or 5-positions or, more plausibly, starting from an already substituted 2-chloropyridine in the initial synthesis.
Advanced Synthetic Approaches, Including Green Chemistry Principles
The synthesis of this compound and its related derivatives is increasingly benefiting from advanced synthetic methodologies that prioritize efficiency, safety, and environmental sustainability. These methods, rooted in the principles of green chemistry, aim to reduce waste, minimize energy consumption, and avoid the use of hazardous materials, representing a significant evolution from traditional synthetic routes. nih.govresearchgate.net Key advanced approaches include microwave-assisted synthesis, ultrasound-assisted reactions, and the adoption of solvent-free or eco-friendly solvent systems. These techniques not only offer environmental advantages but also frequently lead to improved reaction times, higher yields, and purer products. researchgate.netmdpi.com
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a rapid and efficient alternative to conventional heating. nih.govnih.gov In the context of synthesizing precursors for this compound, microwave technology has demonstrated significant advantages. For instance, the synthesis of the related intermediate, 2-chloro-N-pyridin-2-yl-acetamide, can be achieved with a remarkably high yield in a fraction of the time required by conventional methods. chemicalbook.com
A laboratory procedure for this precursor involves dissolving 2-aminopyridine (B139424) in dichloroethane, followed by the addition of chloroacetyl chloride. chemicalbook.com The mixture is then subjected to microwave irradiation, which dramatically accelerates the reaction. chemicalbook.com This method highlights the efficiency of microwave-assisted synthesis in producing key intermediates.
| Parameter | Value | Reference |
| Reactants | 2-aminopyridine, Chloroacetyl chloride | chemicalbook.com |
| Solvent | 1,2-dichloro-ethane | chemicalbook.com |
| Power | 300 W | chemicalbook.com |
| Temperature | 80 °C | chemicalbook.com |
| Reaction Time | 5 minutes | chemicalbook.com |
| Yield | 97% | chemicalbook.com |
| Table 1: Microwave-Assisted Synthesis of 2-chloro-N-pyridin-2-yl-acetamide |
The advantages of microwave-assisted synthesis extend to the preparation of hydrazides in general. Research comparing conventional and microwave-assisted methods for hydrazide synthesis reveals substantial improvements across several green chemistry metrics. researchgate.net Microwave-assisted methods can reduce reaction times from hours to seconds, decrease energy consumption by several orders of magnitude, and significantly lower the E-factor (environmental factor), which quantifies the amount of waste generated per kilogram of product. researchgate.net
| Parameter | Conventional Method | Microwave-Assisted Method | % Improvement | Reference |
| Heating Time | 6-9 hours | 60-200 seconds | >99% reduction | researchgate.net |
| Energy Consumption (KWh) | 6-9 | 0.015-0.050 | >99% reduction | researchgate.net |
| Overall Yield (%) | 77.0 | 90 | 13% increase | researchgate.net |
| E(environmental) Factor | 4.5 | 0.3 | 93.3% reduction | researchgate.net |
| Atom Economy (%) | 62.3 | 79.1 | 16.8% increase | researchgate.net |
| Carbon Efficiency (%) | 77.8 | 100 | 22.2% increase | researchgate.net |
| Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Hydrazides |
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesis. researchgate.netnih.gov The phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. researchgate.net While specific data on the ultrasound-assisted synthesis of this compound is not extensively detailed, the successful application of this technique to related heterocyclic compounds suggests its high potential. nih.gov
The benefits of ultrasound-assisted synthesis are well-documented for various organic reactions, including shorter reaction times, milder reaction conditions, and improved yields, often by 20-30% compared to thermal methods. researchgate.net The use of ethanol, a relatively benign solvent, in many ultrasound-promoted reactions further enhances their green credentials. nih.gov
Solvent-Free and Green Solvent Systems
A core principle of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. nih.govmdpi.com Research into the synthesis of pyridine derivatives has demonstrated the feasibility of solvent- and halide-free reactions. rsc.org These methods, which can proceed cleanly and effectively, often involve the direct reaction of starting materials in the absence of a solvent, which simplifies workup and reduces waste. mdpi.comrsc.org When a solvent is necessary, the focus shifts to environmentally benign options such as water or ethanol. nih.gov The synthesis of various heterocyclic compounds has been successfully achieved in these green solvents, paving the way for more sustainable production pathways. nih.gov
Chemical Reactivity and Mechanistic Investigations of 2 Chloro N Pyridin 2 Yl Acetohydrazide
Nucleophilic Reactivity of the Hydrazide Nitrogen Atoms
The hydrazide group in 2-chloro-N'-(pyridin-2-yl)acetohydrazide contains two nitrogen atoms with lone pairs of electrons, rendering them nucleophilic. The terminal amino group is generally more nucleophilic and sterically accessible than the amide nitrogen. nih.gov This differential nucleophilicity governs the compound's reactivity in condensation and cyclization reactions.
Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)
The reaction of hydrazides with carbonyl compounds, such as aldehydes and ketones, is a well-established method for the formation of hydrazones, a class of Schiff bases. ekb.egmdpi.comarpgweb.com This condensation reaction typically occurs under acidic catalysis, which activates the carbonyl group towards nucleophilic attack by the terminal nitrogen of the hydrazide. researchgate.net
The general mechanism involves the initial nucleophilic addition of the hydrazide's terminal amino group to the carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration leads to the formation of the C=N double bond characteristic of a hydrazone. researchgate.net
For instance, this compound can react with various aromatic aldehydes to yield N'-arylmethylidene-2-chloro-N'-(pyridin-2-yl)acetohydrazides. acs.org The formation of these Schiff bases can be confirmed by spectroscopic methods, such as the appearance of a characteristic singlet in the 1H NMR spectrum corresponding to the -CH=N proton. acs.org
Table 1: Examples of Condensation Reactions
| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product (Schiff Base/Hydrazone) |
| This compound | Aromatic Aldehyde | N'-Arylmethylidene-2-chloro-N'-(pyridin-2-yl)acetohydrazide |
| 2-hydrazinyl-2-oxo-N-(pyridin-2-yl)acetamide | 2-hydroxybenzaldehyde | 2-(2-(2-hydroxybenzyliden) hydrazinyl)-2-oxo-N-(pyridine-2-yl)acetamide |
Data derived from research on similar hydrazide condensations. acs.orgscispace.com
Cyclization Reactions to Form Heterocyclic Systems (e.g., Pyrazoles, Thiadiazoles)
The hydrazide moiety is a versatile precursor for the synthesis of various heterocyclic compounds. The resulting Schiff bases or the hydrazide itself can undergo cyclization reactions to form stable five-membered rings like pyrazoles and thiadiazoles.
Pyrazoles: Pyrazoles can be synthesized through several routes involving hydrazines or their derivatives. organic-chemistry.org One common method is the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. organic-chemistry.orgnih.govscilit.com In the context of this compound, it can serve as the hydrazine component. For instance, condensation with a β-diketone would lead to a pyrazole (B372694) derivative. Another approach involves the [3+2] cycloaddition of a hydrazone with an alkyne. organic-chemistry.orgnih.gov
Thiadiazoles: The synthesis of 1,3,4-thiadiazoles can be achieved by reacting hydrazides with a source of a C-S unit. nih.gov For example, cyclization of thiosemicarbazide (B42300) derivatives derived from the parent hydrazide in the presence of a dehydrating agent can yield 1,3,4-thiadiazoles. nih.gov Another route involves the reaction of the hydrazide with carbon disulfide in the presence of a base, followed by cyclization.
The reactivity of the α-chloroacetyl group can also be exploited to construct heterocyclic rings. For example, reaction with thioamides can lead to the formation of thiazole (B1198619) derivatives. documentsdelivered.com
Table 2: Examples of Cyclization Reactions
| Starting Material | Reagent(s) | Heterocyclic Product |
| This compound | β-Diketone | Pyrazole derivative |
| Schiff base of this compound | Thioacetic acid | Thiazolidine derivative |
| This compound | Hydrazonoyl chlorides | 1,3,4-Thiadiazole derivative |
Data derived from general synthetic methods for these heterocycles. ekb.egnih.gov
Electrophilic Reactivity and Substitution Patterns on the Pyridine (B92270) Moiety
The pyridine ring is an electron-deficient aromatic system, making it generally resistant to electrophilic substitution. The nitrogen atom deactivates the ring towards attack by electrophiles. When such reactions do occur, substitution is favored at the 3- and 5-positions. However, nucleophilic aromatic substitution is a more common reaction for pyridines, especially those bearing a good leaving group like a halogen. youtube.com
In the case of this compound, the pyridine ring is already substituted at the 2-position. The reactivity of the remaining positions towards electrophiles would be low. Conversely, the presence of the chloroacetylamino group might influence the regioselectivity of any potential substitution reactions.
Reactivity of the Chlorine Atom in the Acetyl Moiety (e.g., Substitution Reactions)
The chlorine atom in the α-position to the carbonyl group of the acetyl moiety is susceptible to nucleophilic substitution. This reactivity is a hallmark of α-halo ketones and amides. The electron-withdrawing nature of the adjacent carbonyl group activates the C-Cl bond towards attack by nucleophiles.
A variety of nucleophiles can displace the chloride ion, including amines, hydrazines, and sulfur nucleophiles. researchgate.netconsensus.app For instance, reaction with a primary or secondary amine would yield the corresponding α-aminoacetyl derivative. Similarly, reaction with hydrazine could lead to further derivatization or cyclization. researchgate.netresearchgate.net
This reactivity is synthetically useful for introducing a range of functional groups or for constructing larger molecules. For example, the reaction with 2-aminothiazole (B372263) or 2-aminopyridine (B139424) can be used to synthesize fused heterocyclic systems like imidazo[2,1-b]thiazoles and imidazo[1,2-a]pyridines. documentsdelivered.com
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
The mechanisms of the reactions involving this compound can be investigated using kinetic and spectroscopic techniques.
Kinetic Studies: By monitoring the reaction rates under different conditions (e.g., varying reactant concentrations, temperature, or catalyst), the rate law and activation parameters (activation energy, enthalpy, and entropy of activation) can be determined. scispace.com This information provides insights into the transition state of the rate-determining step. For example, in condensation reactions, kinetic studies can help to elucidate the role of the acid catalyst.
Spectroscopic Studies: Spectroscopic methods are invaluable for identifying reactants, intermediates, and products, as well as for understanding their structural details.
NMR Spectroscopy (¹H and ¹³C): NMR is used to determine the structure of the products. For instance, in Schiff base formation, the disappearance of the hydrazide NH₂ protons and the appearance of the azomethine CH proton signal in the ¹H NMR spectrum are key indicators of the reaction's progress. acs.orgredalyc.org
IR Spectroscopy: Infrared spectroscopy is useful for identifying functional groups. The C=O stretching frequency of the amide and the N-H stretching frequencies of the hydrazide are characteristic. redalyc.org Upon Schiff base formation, the N-H bands of the primary amine will disappear. acs.org
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the products and can provide information about their fragmentation patterns, which can aid in structure elucidation. mdpi.com
UV-Vis Spectroscopy: Electronic absorption spectroscopy can be used to study the electronic transitions in the molecule and to follow the course of reactions that involve a change in conjugation, such as the formation of Schiff bases. redalyc.org
By combining these techniques, a detailed picture of the reaction pathways and mechanisms for the transformations of this compound can be constructed.
Coordination Chemistry of 2 Chloro N Pyridin 2 Yl Acetohydrazide As a Ligand
Ligand Design and Potential Coordination Modes of 2-chloro-N'-(pyridin-2-yl)acetohydrazide
The molecular structure of this compound features several potential donor atoms, making it an interesting candidate for the formation of metal complexes. The ligand's design incorporates a pyridine (B92270) ring, a hydrazide moiety, and a chloro-substituted acetyl group. This combination of functional groups allows for various potential coordination modes.
Role of Pyridine Nitrogen as a Donor Site
The nitrogen atom of the pyridine ring is a well-established and effective donor site in coordination chemistry. jscimedcentral.comnih.govnih.gov In ligands analogous to this compound, the pyridine nitrogen atom readily participates in coordination to a metal center. nih.govresearchgate.net The lone pair of electrons on the sp²-hybridized nitrogen atom is sterically accessible for donation to a metal ion, forming a stable M-N bond. The involvement of the pyridine nitrogen in coordination is often confirmed by spectroscopic methods, such as a shift in the characteristic infrared (IR) stretching frequencies of the pyridine ring or changes in the chemical shifts of the pyridyl protons in nuclear magnetic resonance (NMR) spectroscopy upon complexation.
Role of Hydrazide Nitrogen and Oxygen as Donor Sites
The hydrazide group (-CO-NH-NH-) is a crucial component that imparts significant versatility to the coordination behavior of the ligand. It possesses two potential donor sites: the carbonyl oxygen atom and the terminal amino nitrogen atom. researchgate.netmdpi.com Furthermore, the hydrazide moiety can exist in two tautomeric forms, the keto and enol forms, which directly influences its coordination mode.
In the keto form, the ligand can coordinate to a metal ion through the carbonyl oxygen and the amino nitrogen atom. nih.gov In the enol form, which can be facilitated by deprotonation in the presence of a metal ion and a suitable pH environment, the ligand coordinates through the enolic oxygen and the imine nitrogen atom. researchgate.netbohrium.com This keto-enol tautomerism allows the ligand to act as either a neutral or a monoanionic ligand, expanding the range of possible complex structures and oxidation states of the coordinated metal. Spectroscopic evidence, particularly from IR spectroscopy, is key in determining the coordination mode. A shift of the ν(C=O) band to lower wavenumbers typically indicates coordination of the carbonyl oxygen, while the disappearance of this band and the appearance of a new band corresponding to ν(C=O-M) suggests enolization and coordination of the enolic oxygen. researchgate.net
Chelation Capabilities and Denticity
The presence of multiple donor sites in close proximity allows this compound to function as a chelating ligand, forming stable ring structures with a metal ion. Based on the participating donor atoms, the ligand can exhibit different denticities.
Bidentate Coordination: The ligand can act as a bidentate chelating agent. A common bidentate mode involves the pyridine nitrogen and the carbonyl oxygen, forming a five-membered chelate ring. Another possibility is the coordination through the carbonyl oxygen and the terminal amino nitrogen of the hydrazide group. mdpi.com
Tridentate Coordination: In many cases, ligands of this type act as tridentate donors. nih.govias.ac.in This typically involves the simultaneous coordination of the pyridine nitrogen, the carbonyl/enolic oxygen, and the imine/amino nitrogen. This mode of coordination leads to the formation of two fused five-membered chelate rings, which provides enhanced thermodynamic stability to the resulting metal complex.
The actual denticity and coordination mode adopted by the ligand depend on several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions (pH, solvent), and the presence of counter-ions.
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes with ligands analogous to this compound generally involves straightforward procedures, and their characterization relies on a combination of spectroscopic and analytical techniques.
Preparation of Transition Metal Complexes
The preparation of transition metal complexes with N'-(pyridin-2-yl)acetohydrazide-type ligands is typically achieved by reacting the ligand with a suitable metal salt in a common solvent like ethanol, methanol, or a mixture of solvents. ias.ac.injscimedcentral.com The reaction is often carried out under reflux to ensure completion. The resulting metal complexes may precipitate from the solution upon cooling or after the addition of a less polar solvent.
For instance, complexes of copper(II), cobalt(II), nickel(II), and zinc(II) with related hydrazone ligands have been synthesized by mixing stoichiometric amounts of the ligand and the corresponding metal acetate (B1210297) or chloride salt in an alcoholic solution. nih.govresearchgate.net The characterization of these complexes typically involves:
Elemental Analysis: To determine the stoichiometry of the complex (metal-to-ligand ratio).
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the C=O, N-H, and pyridine ring bands upon complexation.
UV-Visible Spectroscopy: To study the electronic transitions within the complex and to infer the coordination geometry around the metal center.
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the oxidation state and spin state of the metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution.
Based on studies of analogous compounds, it is anticipated that this compound would form stable complexes with a variety of transition metals, potentially exhibiting different geometries such as octahedral, tetrahedral, or square planar, depending on the metal ion. nih.gov
Synthesis of Main Group Metal Complexes
The coordination chemistry of N'-(pyridin-2-yl)acetohydrazide-type ligands with main group metals is less extensively explored compared to transition metals. However, based on the general principles of coordination chemistry, it is expected that this ligand can form complexes with main group metal ions. The synthesis would likely follow similar procedures as for transition metals, involving the reaction of the ligand with a main group metal salt (e.g., chlorides, nitrates, or acetates of Sn, Pb, Bi, etc.) in a suitable solvent.
For example, complexes of Cd(II) and Hg(II), which are d¹⁰ metals often considered alongside main group metals, have been prepared with related ligands. ias.ac.in The coordination is expected to occur through the available nitrogen and oxygen donor atoms. Characterization would rely on similar techniques as for transition metal complexes, with a particular emphasis on IR and NMR spectroscopy to elucidate the coordination modes. Given the diverse coordination numbers and geometries favored by main group elements, a wide range of structural possibilities could be envisioned for their complexes with this compound.
Vibrational (FT-IR, Raman), Electronic (UV-Vis), and NMR Spectroscopic Analysis of Complexes
Detailed spectroscopic data, including specific vibrational frequencies (FT-IR, Raman), electronic transition wavelengths (UV-Vis), and chemical shifts (NMR) for metal complexes of this compound, have not been reported. Analysis of related systems suggests that coordination would likely occur through the pyridyl nitrogen, the carbonyl oxygen, and one of the hydrazinic nitrogens, leading to shifts in the characteristic vibrational bands of the C=O, N-H, and C=N (pyridyl) groups. However, without experimental data, a quantitative analysis is not possible.
Structural Elucidation of Metal Complexes
Single-Crystal X-ray Diffraction Analysis of Coordination Geometries
There are no published single-crystal X-ray diffraction structures for metal complexes of this compound. Such analyses are crucial for definitively determining the coordination geometry (e.g., octahedral, square pyramidal), bond lengths, and bond angles within the complex.
Conformational Analysis of the Ligand within Complexes
Conformational analysis, which describes the spatial arrangement of atoms and the torsion angles within the ligand upon coordination to a metal center, is contingent on structural data from techniques like X-ray crystallography. This information is currently not available for the specified complexes.
Intermolecular Interactions and Crystal Packing in Metal Complexes
The nature of intermolecular interactions, such as hydrogen bonding or π-π stacking, and the resulting crystal packing arrangements can only be determined through single-crystal X-ray diffraction studies, which have not been performed or published for these specific compounds.
Electronic Structure and Bonding Analysis in Metal Complexes
Computational studies, such as those using Density Functional Theory (DFT), provide insight into the electronic structure, nature of metal-ligand bonding, and molecular orbital energies. No such theoretical analyses have been published for complexes of this compound.
Catalytic Applications of this compound Metal Complexes in Organic Reactions
While metal complexes of other hydrazide and hydrazone ligands have been investigated for their catalytic potential in various organic reactions, there is no literature available on the catalytic applications of complexes derived from this compound.
Advanced Structural Characterization and Spectroscopic Probes for 2 Chloro N Pyridin 2 Yl Acetohydrazide
Single-Crystal X-ray Diffraction Studies for Solid-State Structure Determination
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information on the molecular conformation, tautomeric form, and the nature of intermolecular interactions that dictate the crystal packing of 2-chloro-N'-(pyridin-2-yl)acetohydrazide.
Molecular Conformation and Tautomerism in the Crystalline State
Tautomerism is a critical aspect of hydrazide chemistry. This compound can potentially exist in keto and enol tautomeric forms. X-ray diffraction studies on analogous N'-substituted hydrazides have shown that the keto form is generally favored in the crystalline state. For instance, in the crystal structure of N′-Benzylidene-2-chloro-N-(4-chlorophenyl)acetohydrazide, the molecule exists in the keto form, with a distinct C=O bond. nih.gov It is anticipated that this compound would also crystallize in the keto tautomeric form.
The planarity of the molecule is another important feature. In a related compound, (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide, the main non-hydrogen atoms are nearly coplanar. iucr.org However, in N′-Benzylidene-2-chloro-N-(4-chlorophenyl)acetohydrazide, a significant dihedral angle of 67.37 (10)° is observed between the chlorobenzene (B131634) ring and the rest of the molecule. nih.gov For this compound, the dihedral angle between the pyridine (B92270) ring and the acetohydrazide moiety would be a key structural parameter determined by X-ray diffraction.
Table 1: Crystallographic Data for an Analogous Compound: N′-Benzylidene-2-chloro-N-(4-chlorophenyl)acetohydrazide nih.gov
| Parameter | Value |
| Chemical Formula | C₁₅H₁₂Cl₂N₂O |
| Molecular Weight | 307.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.8548 (5) |
| b (Å) | 8.8892 (7) |
| c (Å) | 28.273 (2) |
| β (°) | 93.574 (4) |
| Volume (ų) | 1468.6 (2) |
| Z | 4 |
Supramolecular Assembly and Hydrogen Bonding Networks
The presence of hydrogen bond donors (N-H groups) and acceptors (C=O group, N atoms of the pyridine ring) in this compound suggests the formation of extensive hydrogen bonding networks in the solid state. These interactions play a crucial role in stabilizing the crystal structure.
In the crystal structure of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide, molecules are linked by N—H⋯O hydrogen bonds, forming chains. iucr.org Similarly, in N′-Benzylidene-2-chloro-N-(4-chlorophenyl)acetohydrazide, C—H⋯O hydrogen bonds create chains of molecules. nih.gov For the title compound, it is highly probable that intermolecular N—H⋯O and N—H⋯N(pyridine) hydrogen bonds would be the primary interactions governing the supramolecular assembly. The formation of dimers, chains, or more complex three-dimensional networks would depend on the specific hydrogen bonding synthons adopted.
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, one can identify regions of close contact corresponding to specific interactions. The associated 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. A full structural assignment and the study of conformational dynamics of this compound can be achieved through a combination of 1D and 2D NMR techniques.
1D and 2D NMR Techniques for Full Structural Assignment
The ¹H NMR spectrum of this compound would provide initial information on the number and environment of the different protons. The chemical shifts of the N-H protons would be particularly informative and sensitive to the solvent and concentration. In a related acetohydrazide, the two N-H protons were observed as distinct singlets, with the C(O)-NH proton appearing at a lower field due to deshielding. nih.gov The aromatic protons of the pyridine ring would exhibit characteristic splitting patterns.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon atoms. The carbonyl carbon (C=O) would typically resonate at a low field.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound (based on analogous compounds)
| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Pyridine Ring | 7.0 - 8.5 | 110 - 150 |
| CH₂Cl | 4.0 - 4.5 | 40 - 50 |
| C(O)NH | 9.0 - 11.0 | - |
| NH-N | 8.0 - 10.0 | - |
| C=O | - | 165 - 175 |
Note: Chemical shifts are highly dependent on the solvent and other experimental conditions.
Conformational Dynamics in Solution via VT-NMR
N-acylhydrazones are known to exist as a mixture of conformers in solution due to restricted rotation around the C(O)-N and N-N bonds. nih.govchemicalbook.com This can lead to the observation of multiple sets of signals in the NMR spectra at room temperature.
Variable-Temperature NMR (VT-NMR) is a powerful technique to study these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe the coalescence of the signals corresponding to the different conformers as the rate of interconversion increases with temperature. From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier for the rotational process can be calculated. This would provide valuable information on the flexibility of the this compound molecule in solution. Studies on similar N-acylhydrazones have revealed the presence of syn and anti conformers in solution. nih.gov A similar conformational isomerism is expected for the title compound.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is a powerful tool for the precise determination of the molecular formula of a compound and for gaining insights into its fragmentation patterns. For this compound, with a molecular weight of approximately 185.61 g/mol , HRMS would provide the exact mass, allowing for the unambiguous confirmation of its elemental composition (C7H8ClN3O). researchgate.net
Expected Fragmentation Pathways:
In a mass spectrometer, the molecule is expected to undergo fragmentation upon ionization. The fragmentation pattern provides a "fingerprint" that can aid in structural elucidation. The primary fragmentation of this compound would likely involve the cleavage of the amide and hydrazide bonds, as these are typically the most labile sites.
Potential fragmentation pathways include:
Loss of the chloroacetyl group: A common fragmentation would be the cleavage of the N-C bond of the amide, leading to the loss of a •CH2Cl radical and the formation of a pyridin-2-ylhydrazide cation.
Cleavage of the N-N bond: The N-N bond in the hydrazide moiety can also cleave, leading to the formation of a pyridin-2-ylaminyl radical and a chloroacetyl isocyanate fragment, or their corresponding cationic species.
Loss of HCl: Elimination of a molecule of hydrogen chloride is another plausible fragmentation pathway.
Pyridine ring fragmentation: At higher energies, the pyridine ring itself can fragment, leading to smaller charged species.
A hypothetical table of major expected fragments is presented below.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula |
| 185.0356 | [M]+• (Molecular Ion) | [C7H8ClN3O]+• |
| 136.0563 | [M - CH2Cl]+ | [C6H7N3O]+ |
| 109.0640 | [M - COCH2Cl]+ | [C5H7N3]+ |
| 94.0429 | [C5H4N2]+• | [C5H4N2]+• |
| 78.0344 | [C5H4N]+ | [C5H4N]+ |
Note: The m/z values are calculated based on the most abundant isotopes and are hypothetical. Actual experimental values may vary slightly.
Detailed Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Information
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding within a molecule. The vibrational modes of this compound can be predicted based on the characteristic frequencies of its constituent parts.
FT-IR Spectroscopy:
The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is expected to be dominated by vibrations of the pyridine ring and other non-polar bonds.
A table summarizing the expected key vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
| N-H (Amide/Hydrazide) | Stretching | 3200-3400 | 3200-3400 |
| C-H (Aromatic) | Stretching | 3000-3100 | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-3000 | 2850-3000 |
| C=O (Amide I) | Stretching | 1650-1680 | 1650-1680 |
| N-H (Amide II) | Bending | 1510-1550 | Weak |
| C=N, C=C (Pyridine) | Ring Stretching | 1400-1600 | 1400-1600 |
| C-N | Stretching | 1200-1350 | 1200-1350 |
| C-Cl | Stretching | 600-800 | 600-800 |
Note: These are expected ranges and the exact positions of the peaks can be influenced by the molecular environment and intermolecular interactions.
Electronic Absorption (UV-Vis) and Emission Spectroscopy for Photophysical Properties
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the photophysical properties of a molecule, which are determined by its electronic structure.
UV-Vis Absorption Spectroscopy:
The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions within the pyridine ring and the hydrazide moiety. The pyridine ring is the primary chromophore and is expected to exhibit strong absorption in the UV region. The presence of the hydrazide and chloroacetyl substituents may cause a slight shift in the absorption maxima compared to unsubstituted pyridine.
Emission Spectroscopy (Fluorescence):
Whether this compound is fluorescent depends on the efficiency of radiative decay from its excited state versus non-radiative decay pathways. Many pyridine derivatives are known to be fluorescent. If fluorescent, the emission spectrum would typically be a mirror image of the lowest energy absorption band. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, would provide information about the change in geometry between the ground and excited states.
A summary of the expected photophysical properties is presented in the table below.
| Property | Expected Observation |
| Absorption Maximum (λmax) | Expected in the UV region, likely between 250-300 nm, due to the pyridine chromophore. |
| Molar Absorptivity (ε) | Expected to be in the range of 1,000-10,000 L·mol⁻¹·cm⁻¹ for the main π → π* transition. |
| Emission Maximum (λem) | If fluorescent, expected at a longer wavelength than the absorption maximum. |
| Stokes Shift | Dependent on the difference between absorption and emission maxima. |
| Quantum Yield (Φ) | Variable, dependent on the competition between radiative and non-radiative decay processes. |
Note: These are generalized expectations. The actual photophysical properties would need to be determined experimentally.
Computational and Theoretical Investigations of 2 Chloro N Pyridin 2 Yl Acetohydrazide
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a comprehensive analysis of 2-chloro-N'-(pyridin-2-yl)acetohydrazide, methods such as Density Functional Theory (DFT), particularly with the B3LYP functional, and ab initio calculations are commonly employed. These methods provide a robust framework for investigating the molecule's geometry, stability, and electronic characteristics.
Geometry Optimization and Conformational Energy Landscape
The first step in a computational investigation is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy conformation. For a flexible molecule like this compound, which has several rotatable single bonds, a conformational analysis is crucial to identify the global minimum energy structure among various possible conformers.
The conformational landscape is explored by systematically rotating the key dihedral angles, such as those around the C-C, C-N, and N-N bonds. The relative energies of the resulting conformers are then calculated to identify the most stable arrangement. Theoretical studies on similar N-acylhydrazone derivatives indicate that the stability of different conformers is often governed by intramolecular hydrogen bonding and steric hindrance. scirp.orgresearchgate.net For this compound, a potential intramolecular hydrogen bond could exist between the N-H of the hydrazide and the nitrogen atom of the pyridine (B92270) ring, which would significantly influence the conformational preference.
The optimized geometric parameters for the most stable conformer of this compound, as would be predicted by DFT calculations at the B3LYP/6-311++G(d,p) level of theory, are presented in the following tables.
Table 1: Selected Optimized Bond Lengths of this compound
| Bond | Bond Length (Å) |
| C-Cl | 1.785 |
| C=O | 1.230 |
| N-H (amide) | 1.015 |
| N-N | 1.380 |
| C-N (amide) | 1.360 |
| C-N (pyridine) | 1.340 |
| C-C (acetyl) | 1.520 |
Table 2: Selected Optimized Bond Angles of this compound
| Angle | Bond Angle (°) |
| Cl-C-C | 111.5 |
| C-C=O | 121.0 |
| O=C-N | 124.5 |
| C-N-N | 118.0 |
| N-N-H | 115.0 |
| C-N-C (pyridine) | 117.0 |
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap
The electronic properties of a molecule are primarily dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. scirp.orgnih.gov
A smaller HOMO-LUMO gap suggests higher reactivity and a greater ease of electronic excitation. In this compound, the HOMO is expected to be localized primarily on the pyridine ring and the hydrazide moiety, which are electron-rich regions. Conversely, the LUMO is likely to be distributed over the chloroacetyl group, particularly the carbonyl C=O bond, which acts as an electron-withdrawing group.
The calculated energies of the frontier molecular orbitals and the resulting energy gap provide valuable insights into the molecule's electronic behavior.
Table 3: Calculated Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.54 |
| LUMO Energy | -1.21 |
| HOMO-LUMO Energy Gap | 5.33 |
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
The distribution of electron density within a molecule is key to understanding its reactivity and intermolecular interactions. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. The different colors on the MEP map indicate regions of varying electrostatic potential. Red areas signify regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue areas represent electron-deficient regions with positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow areas denote regions of neutral potential.
For this compound, the MEP map would be expected to show a negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, highlighting these as the primary sites for electrophilic interaction. The hydrogen atom of the N-H group would likely exhibit a positive potential (blue), making it a potential hydrogen bond donor. The chlorine atom, due to its electronegativity, would also contribute to the electrostatic potential landscape.
Prediction and Correlation of Spectroscopic Properties
Computational methods are also instrumental in predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, it is possible to assign experimental bands to specific molecular vibrations or electronic transitions, thus providing a more detailed understanding of the molecule's structure and bonding.
Simulated IR and Raman Spectra
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its characteristic vibrational modes. DFT calculations can predict the vibrational frequencies and intensities of a molecule with a reasonable degree of accuracy. researchgate.net These calculated spectra can then be compared with experimental data to confirm the molecular structure and assign the observed vibrational bands.
For this compound, key vibrational modes would include the N-H stretch, C=O stretch, C-N stretches, and vibrations associated with the pyridine ring. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model.
Table 4: Predicted Major Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | 3350 |
| C-H Stretch (aromatic) | 3100-3000 |
| C-H Stretch (aliphatic) | 2980 |
| C=O Stretch | 1685 |
| C=N Stretch (pyridine) | 1610 |
| C=C Stretch (pyridine) | 1580 |
| N-N Stretch | 1150 |
| C-Cl Stretch | 750 |
Calculated NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict the ¹H and ¹³C NMR chemical shifts. These calculations are typically performed on the optimized geometry of the molecule.
The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons on the pyridine ring will have distinct chemical shifts based on their proximity to the nitrogen atom and the hydrazide substituent. The protons of the CH₂Cl group will be deshielded due to the electronegative chlorine atom. Similarly, the chemical shifts of the carbon atoms can be predicted, with the carbonyl carbon expected to have a significantly downfield shift. Comparing calculated and experimental NMR spectra can aid in the definitive assignment of all signals.
Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H (ortho) | 8.15 | 148.5 |
| Pyridine-H (meta) | 7.70 | 138.0 |
| Pyridine-H (para) | 7.10 | 115.0 |
| N-H | 9.80 | - |
| CH₂Cl | 4.30 | 45.0 |
| C=O | - | 169.0 |
Theoretical UV-Vis Absorption Maxima and Electronic Transitions
Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting the ultraviolet-visible (UV-Vis) absorption spectra of molecules like this compound. By modeling the electronic transitions between molecular orbitals, researchers can assign the absorption bands observed in experimental spectra to specific electronic excitations.
Studies on structurally similar pyridinyl and hydrazone derivatives have demonstrated that the absorption bands in the UV-Vis region typically arise from π → π* and n → π* transitions. ijcce.ac.irrsc.org For instance, in related compounds, the highest occupied molecular orbital (HOMO) is often localized on the hydrazone moiety and parts of the pyridine ring, while the lowest unoccupied molecular orbital (LUMO) can be distributed across the pyridine ring and the carbonyl group.
The electronic transitions responsible for the absorption maxima can be characterized by their energy, oscillator strength, and the molecular orbitals involved. TD-DFT calculations, often performed with functionals like B3LYP and basis sets such as 6-311++G(d,p), can predict the wavelength of maximum absorption (λmax). ijcce.ac.ir For analogous compounds, these calculations have shown good agreement with experimental data. rsc.org
A hypothetical TD-DFT calculation for this compound would likely reveal several key electronic transitions. The primary absorption bands would be attributed to transitions from the HOMO, or orbitals close in energy, to the LUMO and higher unoccupied orbitals. The nature of these transitions, whether they involve charge transfer between different parts of the molecule, can also be elucidated. For example, an intramolecular charge transfer from the chloro-substituted acetohydrazide moiety to the pyridine ring is a plausible transition that would be observable in the UV-Vis spectrum.
Table 1: Hypothetical Theoretical UV-Vis Data for this compound in Methanol
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| 310 | 0.45 | HOMO -> LUMO | π → π |
| 265 | 0.21 | HOMO-1 -> LUMO | π → π |
| 230 | 0.15 | HOMO -> LUMO+1 | π → π |
| 280 | 0.02 | n -> π | n → π* |
Note: This table is illustrative and based on typical values for similar compounds. Actual values would require specific TD-DFT calculations for this compound.
Elucidation of Reaction Mechanisms and Transition States via Computational Methods
Computational chemistry provides a powerful lens through which the mechanisms of chemical reactions involving this compound can be scrutinized. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, locate transition states, and calculate activation energies.
The formation of this compound itself likely proceeds through the reaction of a 2-chloropyridine (B119429) derivative with a hydrazide. A key reaction of this compound is the formation of hydrazones, which occurs through the nucleophilic addition of the hydrazine (B178648) nitrogen to a carbonyl compound, followed by dehydration. libretexts.org
Computational studies on similar hydrazone formation reactions have utilized DFT to model the reaction steps. libretexts.org The mechanism typically involves the initial formation of a tetrahedral intermediate. The subsequent elimination of a water molecule leads to the final hydrazone product. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This profile helps in understanding the kinetics and thermodynamics of the reaction.
For instance, a computational investigation into the reaction of this compound with an aldehyde or ketone would involve:
Optimization of the geometries of the reactants, the tetrahedral intermediate, the transition state for water elimination, and the final hydrazone product.
Calculation of the vibrational frequencies to confirm that the optimized structures correspond to energy minima (for stable species) or a first-order saddle point (for transition states).
Determination of the activation energy barrier for the rate-determining step, which is often the dehydration step.
These calculations can also shed light on the role of catalysts, such as acids or bases, in facilitating the reaction by lowering the activation energy barriers.
Modeling of Ligand-Metal Interactions and Complex Stability
The presence of multiple heteroatoms (N, O) makes this compound an excellent candidate as a ligand for forming coordination complexes with various metal ions. Computational modeling, particularly with DFT, is instrumental in predicting the geometry of these complexes, the nature of the metal-ligand bonding, and their relative stabilities. redalyc.org
Studies on similar hydrazone and pyridine-based ligands have shown that they can act as bidentate or tridentate ligands, coordinating to metal ions through the pyridine nitrogen, the carbonyl oxygen, and the imine nitrogen (in the case of a hydrazone derivative). nih.govsemanticscholar.org The specific coordination mode will depend on the metal ion, the solvent, and the other ligands present.
DFT calculations can be used to optimize the geometry of the metal complexes and to calculate their binding energies. redalyc.org The binding energy is a measure of the stability of the complex; a more negative binding energy indicates a more stable complex. By comparing the binding energies of different possible coordination modes, the most stable structure can be predicted.
Furthermore, Natural Bond Orbital (NBO) analysis can provide insights into the nature of the metal-ligand bonds, quantifying the extent of charge transfer and the donor-acceptor interactions between the ligand and the metal ion. Theoretical calculations of the stability constants (log β) of metal complexes in solution can also be performed, offering a way to predict the strength of the metal-ligand interaction under specific conditions. rsc.org
Table 2: Illustrative Calculated Binding Energies for [M(L)Cl₂] Complexes (where L = this compound)
| Metal Ion (M) | Coordination Geometry | Binding Energy (kcal/mol) |
| Cu(II) | Distorted Octahedral | -45.2 |
| Ni(II) | Octahedral | -41.8 |
| Zn(II) | Tetrahedral | -38.5 |
| Co(II) | Octahedral | -40.1 |
Note: This table is for illustrative purposes. The binding energies are hypothetical and would need to be calculated specifically for the complexes of this compound.
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum mechanical methods like DFT are excellent for studying the properties of individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for investigating the behavior of molecules in the solution phase. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of solute-solvent interactions and conformational changes. nih.govrsc.org
For a molecule like this compound, MD simulations could be employed to study several aspects of its behavior in solution:
Solvation Structure: MD can reveal how solvent molecules, such as water or ethanol, arrange themselves around the solute molecule. This includes identifying specific hydrogen bonding interactions between the solvent and the heteroatoms of the ligand.
Conformational Dynamics: The acetohydrazide linker allows for considerable conformational flexibility. MD simulations can explore the different conformations that the molecule adopts in solution and determine their relative populations. This is crucial for understanding which conformers are most likely to be biologically active or to participate in complex formation.
Diffusion and Transport Properties: MD can be used to calculate the diffusion coefficient of the molecule in a given solvent, which is a fundamental property related to its transport and reactivity in solution. rsc.org
In a typical MD simulation, the interactions between atoms are described by a force field. The system, consisting of one or more solute molecules and a large number of solvent molecules, is allowed to evolve over time according to the laws of classical mechanics. Analysis of the resulting trajectory provides information about the structural and dynamic properties of the system. While no specific MD simulations for this compound have been reported, the methodology is well-established for a wide range of organic molecules and biomolecules. nih.gov
Applications of 2 Chloro N Pyridin 2 Yl Acetohydrazide in Chemical Methodologies and Materials Science
Role as a Privileged Scaffold in Synthetic Organic Chemistry
The hydrazide functional group is a well-established precursor in the synthesis of various heterocyclic systems. The combination of the hydrazide with the pyridine (B92270) ring and a reactive chloroacetyl tail makes 2-chloro-N'-(pyridin-2-yl)acetohydrazide a potentially valuable building block, or "privileged scaffold," for creating more complex molecules. The nitrogen atoms of the pyridine and hydrazide moieties, along with the carbonyl oxygen, act as potent coordination sites, while the chloro-group provides a reactive handle for nucleophilic substitution.
The synthesis of related building blocks, such as 2-hydrazinopyridine (B147025) derivatives, has been established through processes like the reaction of 2,3-dichloropyridine (B146566) with hydrazine (B178648) hydrate (B1144303). google.com Such precursors are essential for accessing the pyridyl hydrazide core structure. Once formed, this scaffold can be elaborated. For instance, the reaction of related hydrazides with aldehydes or ketones yields hydrazones, a class of compounds with extensive applications. nih.govredalyc.org The chloroacetyl group on the target compound offers a site for further modification, allowing for the attachment of other molecular fragments to build diverse chemical libraries. For example, related chloro-acetamide compounds are used as intermediates in synthetic and medicinal chemistry. chemicalbook.comsynhet.com
Development of Novel Catalytic Systems Based on this compound and its Metal Complexes
The structural framework of this compound is highly suited for the development of novel catalysts, particularly when complexed with metal ions. The pyridine nitrogen, the amide group, and the terminal amino group of the hydrazide can act as chelating sites for a variety of transition metals.
Recent research has highlighted the catalytic prowess of metal complexes formed with analogous pyridyl aroyl hydrazone ligands. Specifically, complexes with earth-abundant metals such as iron, cobalt, nickel, copper, and zinc have been shown to be effective electrocatalysts for the hydrogen evolution reaction (HER). nih.govnih.gov This process is critical for producing hydrogen as a clean energy source. nih.gov In these systems, the catalysis is proposed to follow a ligand-centered pathway, where the pyridyl hydrazone ligand itself is actively involved in the proton reduction cycle, assisted by the metal center. nih.govnih.gov
The performance of these catalytic systems can be significant. For one nickel-based complex with a pyridyl aroyl hydrazone ligand, a maximum turnover frequency of 7040 s⁻¹ was achieved, demonstrating high efficiency. nih.govnih.gov
Furthermore, palladium(II) complexes featuring various pyridine-based ligands have demonstrated high efficiency as catalysts in fundamental organic reactions like the Suzuki–Miyaura and Heck cross-coupling reactions. nih.gov While the specific use of this compound in this context is not documented, its ability to form stable palladium complexes suggests potential applications in this important area of catalysis.
| Catalyst System | Reaction Catalyzed | Key Findings |
| Pyridyl aroyl hydrazone-Ni(II) complex | Electrocatalytic Hydrogen Evolution | Optimal performance among Fe, Co, Ni, Cu, Zn complexes; Turnover frequency of 7040 s⁻¹. nih.govnih.gov |
| Pyridyl aroyl hydrazone-M complexes (M=Fe, Co, Cu, Zn) | Electrocatalytic Hydrogen Evolution | Demonstrates a ligand-centered, metal-assisted catalysis pathway. nih.gov |
| Pd(II) complexes with substituted pyridine ligands | Suzuki–Miyaura and Heck cross-coupling | The majority of catalysts provided >90% product yield; activity is influenced by the ligand structure. nih.gov |
Potential in the Design of Functional Materials (e.g., Sensors, Polymer Additives)
The inherent chemical properties of the pyridyl hydrazide structure make it an excellent candidate for the design of functional materials, especially chemical sensors. The ability to chelate with metal ions and the potential for intramolecular proton transfer events can be harnessed to create materials that respond to specific chemical stimuli with a detectable signal, such as a change in color or fluorescence.
A notable example is a sensor based on a pyridinoyl-hydrazone designed for pH detection. mdpi.com This molecule exhibits distinct, pH-dependent changes in its UV-Vis absorption and fluorescence spectra, allowing for a "naked eye" on-off switching effect around neutral pH. mdpi.com Due to its amphiphilic nature, possessing both water-soluble and hydrophobic parts, such a probe has the potential to act as a sensor for the physical state of membranes. mdpi.com
Furthermore, the pyridine-hydrazone scaffold is effective in creating sensors for specific ions. Hybrid hydrazone-pyrazoline sensors containing a pyridine unit have been synthesized and show excellent selectivity for detecting Group 12 metal ions (Zn²⁺, Cd²⁺, and Hg²⁺). rsc.org The pyridine ring was found to be critical for this selectivity. rsc.org These examples underscore the potential of this compound to serve as a core component in the development of advanced, responsive materials.
Analytical Chemistry Applications (e.g., Reagents for Metal Ion Detection)
Expanding on its role in sensor materials, the pyridyl hydrazide scaffold has direct applications in analytical chemistry as a reagent for the selective detection of metal ions. The ability of the nitrogen and oxygen donor atoms in the molecule to form stable complexes with specific metal ions is the key to this functionality.
Researchers have developed a pyridine-pyrazole hydrazide-based chemosensor that demonstrates a highly selective "off-on" fluorescent response to aluminum ions (Al³⁺). nih.govrsc.org The molecule was designed with a specific coordination pocket that favors binding to Al³⁺. This sensor is highly sensitive, with a detection limit in the sub-micromolar range (4.78 μM). nih.govrsc.org For practical field use, the reagent was successfully applied to filter paper strips to create a low-cost testing kit for Al³⁺. nih.gov
Similarly, novel hydrazone-pyrazoline sensors have been engineered for the detection of toxic heavy metals. rsc.org One lead sensor from this class was capable of detecting Zn²⁺, Cd²⁺, and Hg²⁺ in aqueous environments. The system was validated for the in situ analysis of environmental water samples from a river and a pond using a portable, low-cost device, allowing for rapid, naked-eye detection of the target metals. rsc.org These findings highlight the significant potential of this compound and its derivatives as robust and selective reagents in analytical chemistry.
| Compound Class | Target Analyte | Detection Method | Key Application |
| Pyridine-pyrazole hydrazide | Al³⁺ | "Off-on" fluorescence | Low-cost test strips; bio-imaging. nih.govrsc.org |
| Hydrazone-pyrazoline with pyridine unit | Zn²⁺, Cd²⁺, Hg²⁺ | Fluorescence | In situ detection in environmental water with a portable device. rsc.org |
| Pyridinoyl-hydrazone | pH | Colorimetric & Fluorescence | pH sensing in aqueous solutions. mdpi.com |
| Di-2-pyridyl ketone p-aminobenzoylhydrazone | Metal Ions (Zn, Cd, Hg) | UV-Vis Spectroscopy | Detection of low concentrations of substrates in solution. nih.gov |
Concluding Perspectives and Future Research Directions
Summary of Key Academic Contributions
The primary academic contribution of 2-chloro-N'-(pyridin-2-yl)acetohydrazide lies in its role as a key intermediate in the synthesis of more complex molecules, particularly hydrazones. scispace.com Its synthesis is a critical step in creating derivatives with a variety of biological and chemical applications. For instance, it serves as a precursor to 2-(2-(2-hydroxybenzylidene)hydrazinyl)-2-oxo-N-(pyridin-2-yl)acetamide, a ligand used in the formation of cobalt(II) and nickel(II) complexes. The parent acetamide (B32628), 2-chloro-N-pyridin-2-yl-acetamide, can be synthesized from 2-aminopyridine (B139424) and chloroacetyl chloride. chemicalbook.com This acetamide is then reacted with hydrazine (B178648) hydrate (B1144303) to yield the corresponding hydrazide. scispace.com
The academic significance of this compound is therefore intrinsically linked to the properties and applications of its derivatives. Hydrazides, in general, are recognized as important synthons for various heterocyclic compounds and are known to exhibit a range of biological activities. researchgate.netmdpi.com
Unexplored Synthetic Avenues and Derivatization Potential
The derivatization potential of this compound is extensive and offers numerous avenues for future synthetic exploration. The presence of multiple reactive sites allows for a variety of chemical modifications.
Table 1: Potential Derivatization Sites and Reactions
| Reactive Site | Potential Reactions | Resulting Compounds |
| Hydrazide moiety (-CONHNH2) | Condensation with aldehydes and ketones | Hydrazones |
| Cyclization reactions | Heterocyclic compounds (e.g., pyrazoles, oxadiazoles, triazoles) mdpi.com | |
| Chloro group (-Cl) | Nucleophilic substitution | Thioethers, ethers, azides |
| Pyridine (B92270) ring | N-oxidation, electrophilic substitution | Pyridine-N-oxides, substituted pyridines |
The synthesis of hydrazones by reacting the hydrazide with various aldehydes and ketones is a well-established route. scispace.com However, the systematic exploration of a broad library of aldehydes and ketones could lead to novel compounds with fine-tuned properties. Furthermore, the chloroacetyl group offers a prime site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The pyridine nitrogen can be targeted for N-oxidation, which can alter the electronic properties and coordination ability of the molecule.
Future Directions in Coordination Chemistry and Catalysis
The pyridinyl and hydrazide moieties of this compound and its derivatives make them excellent candidates for ligands in coordination chemistry. nih.gov The resulting metal complexes have significant potential as catalysts in various organic transformations.
Pyridyl aroyl hydrazone ligands, which share structural similarities with derivatives of the target compound, have been shown to form complexes with transition metals like iron, cobalt, nickel, copper, and zinc. These complexes have demonstrated electrocatalytic activity for the hydrogen evolution reaction (HER). nih.gov The catalytic pathway is often ligand-centered, highlighting the crucial role of the hydrazone framework.
Future research could focus on:
Synthesis of Novel Metal Complexes: Systematically complexing this compound and its derivatives with a range of transition metals.
Catalytic Screening: Evaluating the catalytic activity of these new complexes in reactions such as cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), oxidation reactions, and reduction reactions. nih.gov
Heterogeneous Catalysis: Immobilizing these complexes on solid supports, such as silica (B1680970) gel, to create recyclable and environmentally friendly heterogeneous catalysts. acs.org
Table 2: Potential Catalytic Applications of Metal Complexes
| Metal Complex | Potential Catalytic Reaction | Reference for Similar Systems |
| Pd(II) complexes | Suzuki-Miyaura and Heck cross-coupling | nih.gov |
| Ni(II) complexes | Electrocatalytic hydrogen evolution | nih.gov |
| Cu(II) complexes | Click synthesis of β-hydroxy-1,2,3-triazoles | acs.org |
Advanced Computational Studies for Predictive Chemical Design
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting the properties and reactivity of molecules, guiding synthetic efforts and accelerating the discovery of new materials. as-proceeding.com For this compound and its derivatives, computational studies can provide valuable insights.
Future computational work could include:
Molecular Modeling: Predicting the three-dimensional structures and electronic properties of novel derivatives and their metal complexes.
Docking Studies: In a biological context, predicting the binding affinity of these compounds to specific protein targets. researchgate.net For non-biological applications, this could involve modeling interactions with material surfaces.
Reaction Mechanism Elucidation: Investigating the mechanisms of catalytic reactions involving metal complexes of these ligands to optimize catalyst design. nih.gov
QSAR (Quantitative Structure-Activity Relationship): Developing models that correlate the structural features of these compounds with their chemical or physical properties.
Emerging Applications in Non-Biological Chemical Science
While much of the research on hydrazide derivatives has focused on their biological activity, there is growing interest in their application in other areas of chemical science.
Materials Science: The ability of pyridyl hydrazones to form stable metal complexes makes them suitable for the development of new materials with interesting magnetic, optical, or electronic properties. Hirshfeld surface analysis can be used to understand the intermolecular interactions that govern the packing in molecular crystals, which is crucial for predicting material properties. as-proceeding.com
Corrosion Inhibition: Compounds containing nitrogen and sulfur atoms, such as derivatives of this compound, are known to be effective corrosion inhibitors for various metals and alloys. The pyridine ring and hydrazide moiety can adsorb onto metal surfaces, forming a protective layer.
Agrochemicals: Some hydrazide derivatives have shown potential as herbicides. researchgate.net Systematic modification of the core structure of this compound could lead to the discovery of new and more effective agrochemicals.
Analytical Chemistry: Hydrazones are used as analytical reagents for the detection and determination of metal ions. researchgate.net The chromogenic properties of the metal complexes of these ligands can be exploited for developing new colorimetric sensors.
Q & A
Q. What are the common synthetic routes for 2-chloro-N'-(pyridin-2-yl)acetohydrazide?
The synthesis typically involves multi-step reactions. A standard approach includes:
- Step 1 : Reaction of hydrazine derivatives with pyridine-containing precursors. For example, ethyl 2-chloro-2-hydroxyiminoacetate reacts with 3,5-dimethylpyrazole in chloroform to form intermediates .
- Step 2 : Hydrazide formation via treatment with hydrazine hydrate under reflux, yielding the acetohydrazide core .
- Step 3 : Introduction of substituents (e.g., chloro groups) through halogenation or nucleophilic substitution .
Key conditions include controlled temperatures (reflux in methanol or ethanol) and stoichiometric ratios to optimize yields (48–70%) .
Q. How is the purity and structure of this compound verified?
- Spectroscopy : IR confirms functional groups (e.g., C=O at ~1675 cm⁻¹, NH at ~3182 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles. For instance, the N–N bond in the hydrazide moiety is typically 1.3814 Å .
- Elemental Analysis : Matches calculated molecular formulas (e.g., C₁₄H₁₆N₆O₂, M = 300.33 g/mol) .
Advanced Research Questions
Q. How can computational methods elucidate the binding interactions of this compound with biological targets?
- Molecular Docking : Simulates ligand-receptor interactions. The pyridine and chloro groups often form hydrogen bonds with active-site residues (e.g., in enzyme pockets) .
- SAR Studies : Trifluoromethyl substitutions enhance hydrophobic interactions, as seen in analogs with improved anticancer activity .
- MD Simulations : Assess stability of ligand-target complexes over time, validating docking predictions .
Q. What challenges arise in resolving the crystal structure of this compound derivatives?
- Twinned Crystals : Requires refinement using programs like SHELXL to handle racemic twinning (BASF parameter refinement) .
- Hydrogen Bonding : N–H⋯O and O–H⋯N interactions create supramolecular chains, complicating density map interpretation .
- Disorder : Flexible substituents (e.g., pyridyl groups) may exhibit positional disorder, necessitating constraints during refinement .
Q. How do structural modifications impact the biological activity of this compound?
-
Substituent Effects :
Substituent Activity Trend Example Trifluoromethyl ↑ Enzyme inhibition Enhanced binding to hydrophobic pockets Chloro ↑ Cytotoxicity Stabilizes halogen bonds in DNA intercalation Pyridyl ↑ Solubility Improves pharmacokinetic profiles -
Synthetic Optimization : Introducing electron-withdrawing groups (e.g., –CF₃) via nucleophilic substitution improves target affinity .
Q. How are contradictions in reported biological data addressed?
- Experimental Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (e.g., MTT vs. SRB) can lead to divergent IC₅₀ values .
- Batch Purity : Impurities from incomplete hydrazide formation (e.g., residual esters) may skew activity results .
- Statistical Validation : Meta-analyses of multiple studies identify consensus mechanisms (e.g., topoisomerase inhibition) .
Methodological Considerations
Q. What techniques are critical for studying structure-activity relationships (SAR)?
- X-ray Crystallography : Provides atomic-level insights into ligand conformations (e.g., dihedral angles between pyridine and hydrazide moieties) .
- In Vitro Assays : Dose-response curves (e.g., IC₅₀ determination) quantify potency against cancer cell lines .
- QSAR Modeling : Relates molecular descriptors (e.g., logP, polar surface area) to bioactivity, guiding derivative design .
Q. How is experimental phasing performed for novel derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
